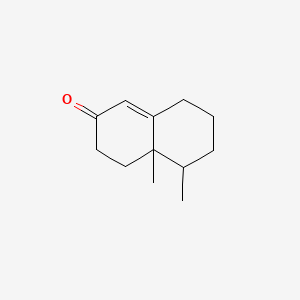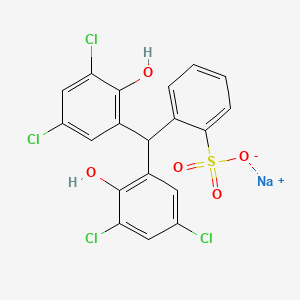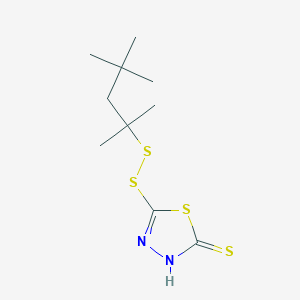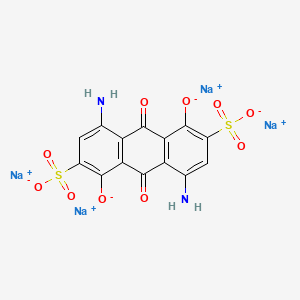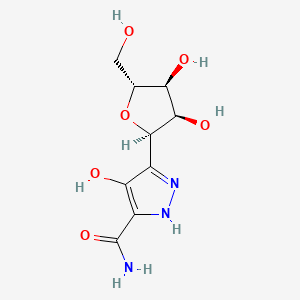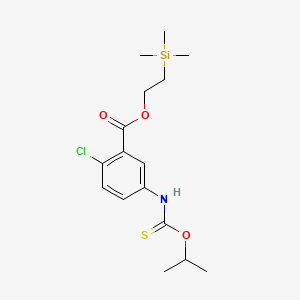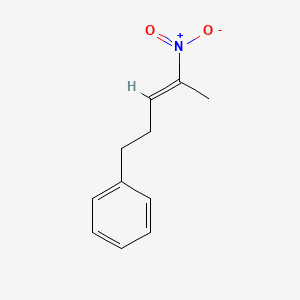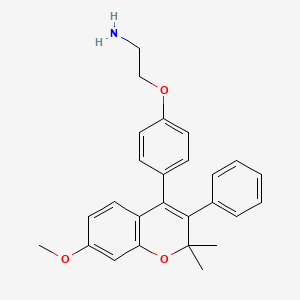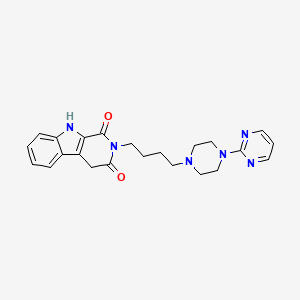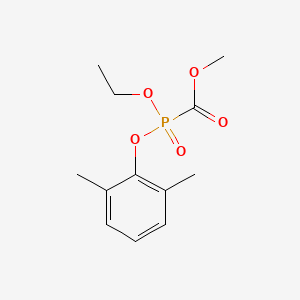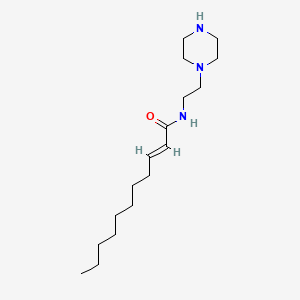
Undecenoic acid, monoamide with piperazine-1-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecenoic acid, monoamide with piperazine-1-ethylamine is a compound that features a combination of undecenoic acid and piperazine-1-ethylamine. This compound is characterized by its unique structure, which includes a secondary amide and both secondary and tertiary amines. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of undecenoic acid, monoamide with piperazine-1-ethylamine typically involves organic synthesis methods. The process generally includes multiple reaction steps, which can be adjusted and optimized based on laboratory or industrial production needs .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale organic reactions with specific catalysts and controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
Undecenoic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Undecenoic acid, monoamide with piperazine-1-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which undecenoic acid, monoamide with piperazine-1-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to proteins or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Undecenoic acid: A fatty acid with antifungal properties.
Piperazine: A chemical used in the synthesis of various pharmaceuticals.
Monoamides: Compounds with a single amide group, used in various chemical applications.
Uniqueness
Undecenoic acid, monoamide with piperazine-1-ethylamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93843-09-5 |
|---|---|
Molecular Formula |
C17H33N3O |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(E)-N-(2-piperazin-1-ylethyl)undec-2-enamide |
InChI |
InChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h9-10,18H,2-8,11-16H2,1H3,(H,19,21)/b10-9+ |
InChI Key |
RRKIGNOONFPMJX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)NCCN1CCNCC1 |
Canonical SMILES |
CCCCCCCCC=CC(=O)NCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


